![molecular formula C9H14O2 B2359781 2,9-Dioxadispiro[2.1.35.33]undecane CAS No. 2248299-03-6](/img/structure/B2359781.png)
2,9-Dioxadispiro[2.1.35.33]undecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Dioxadispiro[2.1.35.33]undecane, also known as spiroketal, is a cyclic organic compound that has gained significant attention in the scientific community due to its unique structural and functional properties. Spiroketal is a versatile molecule that has been used in various applications, including drug development, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 2,9-Dioxadispiro[2.1.35.33]undecane varies depending on the specific application. In drug development, 2,9-Dioxadispiro[2.1.35.33]undecane derivatives have been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In ion channel modulation, 2,9-Dioxadispiro[2.1.35.33]undecane has been shown to bind to specific sites on ion channels and alter their function. In self-healing polymers, 2,9-Dioxadispiro[2.1.35.33]undecane has been shown to form reversible crosslinks, enabling the polymer to self-heal when damaged.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,9-Dioxadispiro[2.1.35.33]undecane vary depending on the specific application. In drug development, 2,9-Dioxadispiro[2.1.35.33]undecane derivatives have been shown to have antitumor activity, with some compounds exhibiting selectivity for specific types of cancer cells. In ion channel modulation, 2,9-Dioxadispiro[2.1.35.33]undecane has been shown to alter the function of ion channels, which can have various physiological effects depending on the specific channel and tissue type. In self-healing polymers, 2,9-Dioxadispiro[2.1.35.33]undecane has been shown to enable the polymer to self-heal when damaged, which can increase the lifespan and durability of the material.
Avantages Et Limitations Des Expériences En Laboratoire
Spiroketal has several advantages for lab experiments, including its structural and functional diversity, its ease of synthesis, and its stability under various reaction conditions. However, 2,9-Dioxadispiro[2.1.35.33]undecane also has some limitations, including its sensitivity to moisture and air, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for 2,9-Dioxadispiro[2.1.35.33]undecane research, including the development of new synthesis methods, the exploration of new applications in drug development and material science, and the investigation of the mechanism of action and physiological effects of 2,9-Dioxadispiro[2.1.35.33]undecane derivatives. In addition, there is potential for the development of 2,9-Dioxadispiro[2.1.35.33]undecane-based therapies for various diseases, including cancer and neurological disorders.
Conclusion:
In conclusion, 2,9-Dioxadispiro[2.1.35.33]undecane is a versatile molecule that has gained significant attention in the scientific community due to its unique structural and functional properties. Spiroketal has been used in various applications, including drug development, material science, and organic synthesis. Future research on 2,9-Dioxadispiro[2.1.35.33]undecane has the potential to lead to the development of new therapies for various diseases and the creation of new materials with unique properties.
Méthodes De Synthèse
Spiroketal can be synthesized using various methods, including the Diels-Alder reaction, the Prins reaction, and the Pauson-Khand reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclic product. The Prins reaction involves the reaction of an alcohol and an aldehyde or ketone to form a cyclic product. The Pauson-Khand reaction involves the reaction of an alkyne, an alkene, and carbon monoxide to form a cyclic product. Each of these methods has its advantages and limitations, and the choice of method depends on the desired product and reaction conditions.
Applications De Recherche Scientifique
Spiroketal has been widely used in scientific research due to its unique structural and functional properties. Spiroketal derivatives have been used as building blocks in organic synthesis, and 2,9-Dioxadispiro[2.1.35.33]undecanes have been used as chiral ligands in catalysis. In addition, 2,9-Dioxadispiro[2.1.35.33]undecane has been used in drug development, including as an antitumor agent and as a modulator of ion channels. Spiroketal has also been used in material science, including as a component in self-healing polymers.
Propriétés
IUPAC Name |
2,9-dioxadispiro[2.1.35.33]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-8(3-1)6-9(7-11-9)4-5-10-8/h1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOCZMNZEMXBKW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC3(CCO2)CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2359698.png)
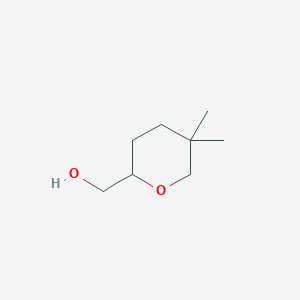
![N-[[3-(Oxolan-2-ylmethoxymethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2359701.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2359702.png)
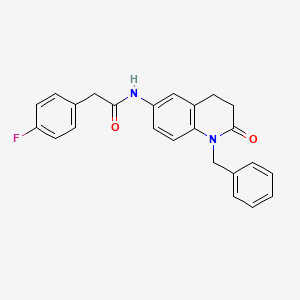
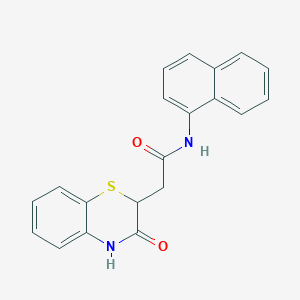
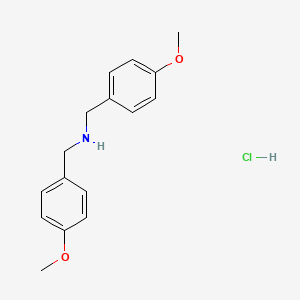
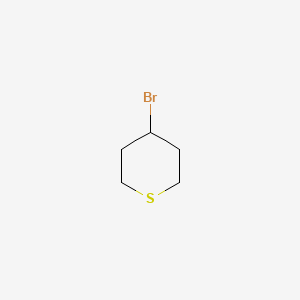
![Ethyl 4-[2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2359714.png)
![1-(2-oxo-2-(11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)ethyl)pyrrolidine-2,5-dione](/img/structure/B2359715.png)
![1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2359717.png)
![7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2359718.png)
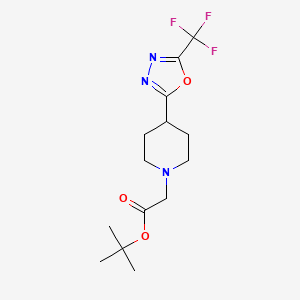
![1-methyl-5-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2359721.png)